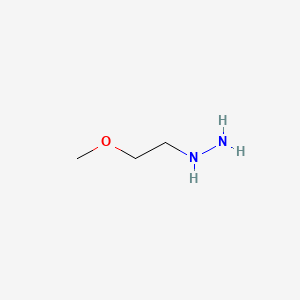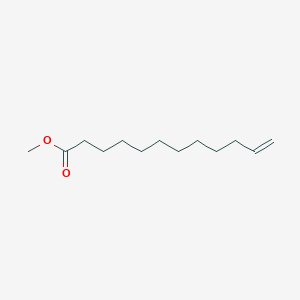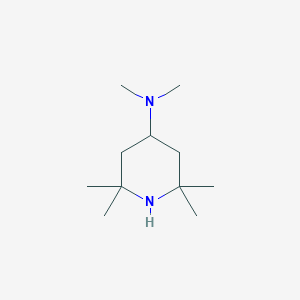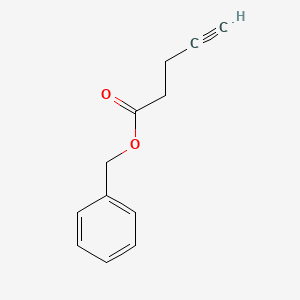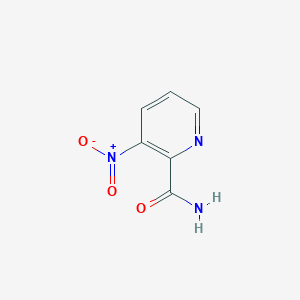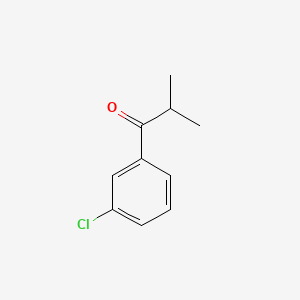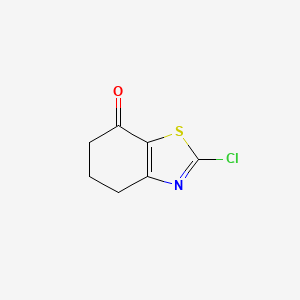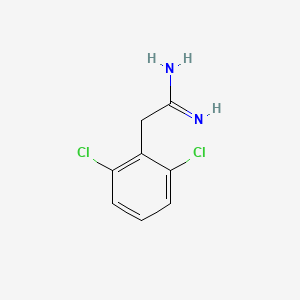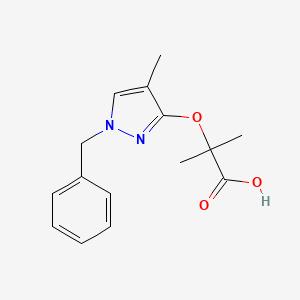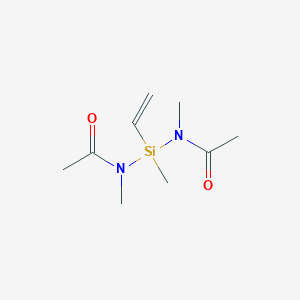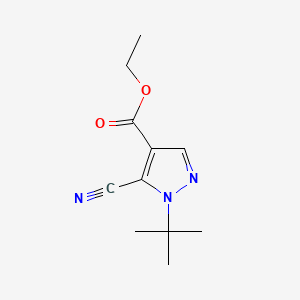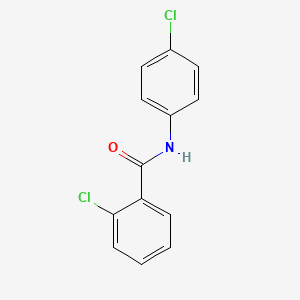
2-Chloro-n-(4-chlorophenyl)benzamide
Übersicht
Beschreibung
2-Chloro-n-(4-chlorophenyl)benzamide is a chemical compound with the following properties:
- Chemical Formula : C15H13Cl2NO
- Molecular Weight : 294.183 g/mol
- Linear Formula : C6H5CONHC6H3Cl2
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-chloroaniline with 2-chlorobenzoyl chloride . The resulting product is 2-Chloro-n-(4-chlorophenyl)benzamide .
Molecular Structure Analysis
The molecular structure consists of a benzene ring substituted with a chlorine atom at the 4-position and an amide group at the 2-position. The pyridin-4-ylmethyl moiety is attached to the amide nitrogen.
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including:
- Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions.
- Aromatic Substitution : The chlorine atoms may undergo substitution reactions.
- Reduction : Reduction of the carbonyl group can yield the corresponding amine.
Physical And Chemical Properties Analysis
- Melting Point : Not specified in available data.
- Solubility : Soluble in organic solvents (e.g., acetone, chloroform).
- Stability : Stable under normal conditions.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Crystallography
Crystal Structure Studies
2-Chloro-n-(4-chlorophenyl)benzamide and its derivatives have been extensively studied for their crystal structures. These studies involve theoretical calculations and comparison with X-ray diffraction data to understand bond lengths and angles, providing insights into the molecular conformation and stability of these compounds (Panicker et al., 2010), (Gowda et al., 2007), (Gowda et al., 2008).
Spectroscopic and Theoretical Analysis
Research has been conducted using spectroscopic methods like IR, NMR, and UV-Vis, along with theoretical DFT calculations, to analyze the molecular structure and properties of these compounds (Demir et al., 2016).
Biological and Pharmacological Studies
Biological Activity Analysis
Studies have explored the biological activity of chloro-substituted benzamides, including their antimicrobial and anti-inflammatory properties. For instance, their activity against mycobacterial, bacterial, and fungal strains has been evaluated, demonstrating significant biological activity (Imramovský et al., 2011).
Anticonvulsant and Antimycobacterial Screening
Chloro-substituted benzamides have been tested for anticonvulsant activity and their efficacy against Mycobacterium tuberculosis. This includes exploration of various derivatives and their pharmacological properties (Afolabi et al., 2012), (Nayak et al., 2016).
Chemical Synthesis and Applications
Chemical Synthesis and Derivatives
The compound and its derivatives are subjects of chemical synthesis studies, focusing on developing novel compounds with potential therapeutic applications. This includes the synthesis of azetidinone derivatives and their evaluation for anti-tubercular activity (Nimbalkar et al., 2018).
Pro-Apoptotic and Anticancer Studies
Derivatives of 2-Chloro-n-(4-chlorophenyl)benzamide have been synthesized and evaluated for their pro-apoptotic activities, particularly against cancer cell lines, demonstrating the potential in cancer therapeutics (Yılmaz et al., 2015).
Safety And Hazards
- Toxicity : Caution should be exercised due to the presence of chlorinated aromatic groups.
- Handling : Follow standard laboratory safety protocols.
- Environmental Impact : Dispose of properly to prevent environmental contamination.
Zukünftige Richtungen
Further research is needed to explore the pharmacological properties, potential applications, and toxicity profile of this compound. Investigating its interactions with biological targets and assessing its therapeutic potential could be valuable.
Please note that this analysis is based on available information, and additional studies may provide deeper insights. Always consult reliable sources and scientific literature for the most up-to-date details.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-chlorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBYMZGIRNZAOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20953827 | |
| Record name | 2-Chloro-N-(4-chlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-n-(4-chlorophenyl)benzamide | |
CAS RN |
319-39-1 | |
| Record name | NSC6903 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6903 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N-(4-chlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-N-(4-chlorophenyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



